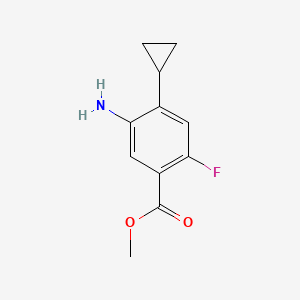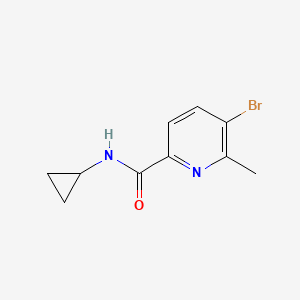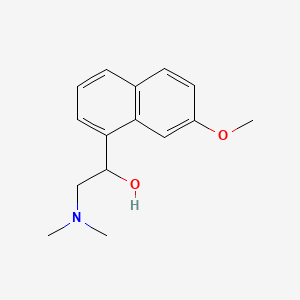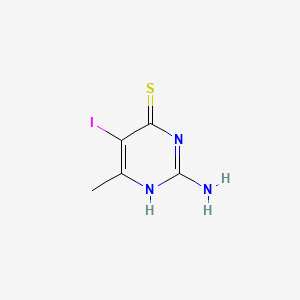
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- is a heterocyclic compound with the molecular formula C5H6IN3S It is characterized by the presence of an iodine atom, an amino group, and a thiol group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methyl-5-iodopyrimidine with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogen derivative of the compound.
Substitution: Various substituted pyrimidinethiol derivatives.
Applications De Recherche Scientifique
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound may interact with nucleic acids, influencing gene expression and cellular processes. The exact pathways and targets are still under investigation, but its ability to modulate biological activities makes it a compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methyl-5-iodopyrimidine: Lacks the thiol group but shares the pyrimidine core structure.
2-Amino-4-methyl-5-bromopyrimidine: Similar structure with a bromine atom instead of iodine.
2-Amino-4-methyl-5-chloropyrimidine: Contains a chlorine atom instead of iodine.
Uniqueness
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- is unique due to the presence of both the thiol and iodine groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs. The thiol group allows for covalent interactions with proteins, while the iodine atom can participate in various substitution reactions, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
63732-01-4 |
|---|---|
Formule moléculaire |
C5H6IN3S |
Poids moléculaire |
267.09 g/mol |
Nom IUPAC |
2-amino-5-iodo-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C5H6IN3S/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10) |
Clé InChI |
QXDXJQCESHNQNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=S)N=C(N1)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


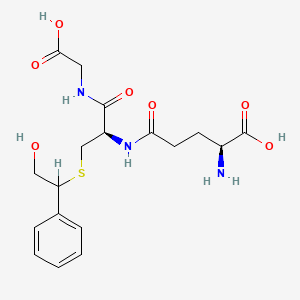

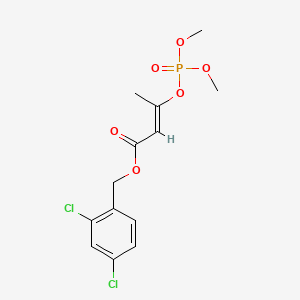
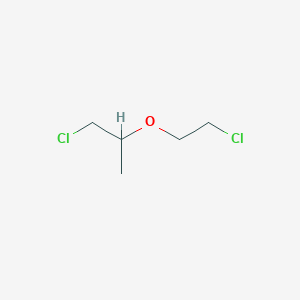
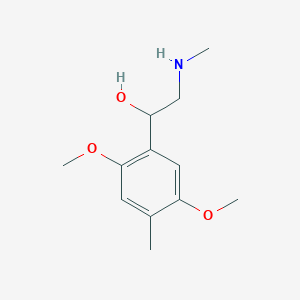
![1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13942629.png)
![3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide](/img/structure/B13942632.png)

